(R)-(+)-1,2-Bis(diphenylphosphino)propane

Catalog No.
S1897836
CAS No.
67884-32-6
M.F
C27H26P2
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1,2-Bis(diphenylphosphino)propane

CAS Number

67884-32-6

Product Name

(R)-(+)-1,2-Bis(diphenylphosphino)propane

IUPAC Name

[(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane

Molecular Formula

C27H26P2

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m1/s1

InChI Key

WGOBPPNNYVSJTE-HSZRJFAPSA-N

SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

(R)-(+)-1,2-Bis(diphenylphosphino)propane is a chiral bidentate ligand widely used in coordination chemistry and catalysis. Its structure consists of a propane backbone with two diphenylphosphino groups attached to the first and second carbon atoms. This compound is notable for its ability to stabilize metal centers in various coordination complexes, enhancing their catalytic properties. The presence of the chiral centers allows for enantioselective reactions, making it valuable in asymmetric synthesis.

Asymmetric Catalysis

(R)-(+)-1,2-Bis(diphenylphosphino)propane functions as a ligand in asymmetric catalysis, a field focused on generating molecules with a specific handedness. Its chiral backbone and the bulky diphenylphosphine groups create a well-defined environment around the metal center, favoring the formation of one enantiomer over the other in a reaction. This property is crucial in developing drugs and other fine chemicals where chirality often dictates biological activity. Studies have demonstrated the effectiveness of (R)-(+)-1,2-Bis(diphenylphosphino)propane in various asymmetric catalytic transformations, including:

  • Hydrogenation: (R)-(+)-1,2-Bis(diphenylphosphino)propane has been used in conjunction with rhodium or ruthenium catalysts for the enantioselective hydrogenation of alkenes and imines PubChem: .
  • Hydroformylation: The ligand plays a role in the rhodium-catalyzed hydroformylation of olefins, a reaction that introduces an aldehyde functionality with high enantioselectivity ScienceDirect.
  • Allylic substitution: (R)-(+)-1,2-Bis(diphenylphosphino)propane finds application in palladium-catalyzed allylic substitutions, enabling the creation of chiral building blocks for organic synthesis Journal of the American Chemical Society.

  • Coordination with Transition Metals: It forms stable complexes with metals such as rhodium, iridium, and ruthenium, which are crucial for catalyzing various organic transformations, including hydrogenation and carbon-carbon coupling reactions .
  • Catalytic Activity: The ligand is particularly effective in facilitating enantioselective reactions, such as the asymmetric transfer hydrogenation of ketones and imines, where it enhances selectivity towards one enantiomer over another .

The synthesis of (R)-(+)-1,2-bis(diphenylphosphino)propane typically involves the following methods:

  • From (S)-(-)-1,2-Propanediol Di-p-tosylate: This method employs triphenylphosphine to react with (S)-(-)-1,2-propanediol di-p-tosylate under basic conditions to yield the desired compound .
  • Direct Phosphination: Another approach includes the direct phosphination of propane derivatives using diphenylphosphine under controlled conditions to ensure chirality is maintained.

(R)-(+)-1,2-Bis(diphenylphosphino)propane has diverse applications:

  • Catalysis: It is extensively used as a ligand in catalytic processes such as asymmetric hydrogenation and cross-coupling reactions.
  • Material Science: The compound plays a role in synthesizing advanced materials through coordination chemistry.
  • Pharmaceutical Chemistry: Its chiral nature makes it suitable for synthesizing enantiomerically pure pharmaceuticals.

Interaction studies involving (R)-(+)-1,2-bis(diphenylphosphino)propane often focus on its metal complexes. These studies reveal how the ligand affects the electronic properties of the metal center and its reactivity:

  • Metal-Ligand Bonding: Investigations into how different metals interact with the ligand provide insights into optimizing catalytic activity.
  • Reactivity Profiles: Studies assess how variations in the ligand's environment influence reaction pathways and product distributions.

Several compounds share structural similarities with (R)-(+)-1,2-bis(diphenylphosphino)propane but differ in their properties or applications. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-Bis(diphenylphosphino)propaneBidentate ligandDifferent backbone structure; used in similar reactions
1,1'-Bis(diphenylphosphino)ferroceneFerrocene derivativeIncorporates ferrocene; enhances electronic properties
1,2-Bis(diphenylphosphino)ethaneBidentate ligandShorter chain; may exhibit different steric effects

(R)-(+)-1,2-bis(diphenylphosphino)propane stands out due to its specific chiral configuration and effectiveness in asymmetric catalysis compared to its analogs. Its unique ability to stabilize various metal centers while maintaining chirality makes it particularly valuable in synthetic organic chemistry.

Asymmetric Hydrogenation Routes Using Ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl Catalysts

The development of ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl catalyst systems represents a cornerstone achievement in asymmetric hydrogenation methodology [1] [2]. These catalytic systems demonstrate remarkable versatility in the enantioselective reduction of various functionalized substrates, establishing the foundation for industrial-scale synthesis of chiral compounds.

Ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl complexes operate through a well-characterized mechanism involving octahedral ruthenium hydride intermediates [2]. The catalyst system commonly employs complexes such as ruthenium(2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)(acetate)2 and [ruthenium iodide(2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)(para-cymene)]iodide, which have proven highly effective for various substrate classes [3].

The mechanism proceeds through initial formation of ruthenium hydride species, followed by substrate coordination and stereoselective hydride transfer [4] [5]. For β-keto ester substrates, ligation of the ester carbonyl-oxygen to the ruthenium center stabilizes transition states in the hydride transfer step [2]. The chiral environment created by the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl backbone effectively differentiates between diastereomeric transition states, leading to high enantioselectivity.

Detailed kinetic studies reveal that hydrogenation proceeds via a monohydride-substrate mechanism under low hydrogen pressure conditions [5] [6]. The migratory insertion occurs reversibly and endergonically in an exo manner, forming five-membered metallacycle intermediates [5]. Cleavage of the ruthenium-carbon bond is achieved through reaction with hydrogen gas or protic solvents, resulting in overall cis hydrogenation products.

Industrial applications demonstrate the practical significance of these catalyst systems. Takasago International Corporation has successfully implemented ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl catalyzed processes for production of key pharmaceutical intermediates [7] [3]. The synthesis of carbapenem antibiotic precursors achieves substrate-to-catalyst ratios exceeding 1,000:1 while maintaining enantioselectivities above 95% [3].

Process optimization studies indicate that reaction conditions significantly influence both activity and selectivity [8]. Temperature control proves critical, with lower temperatures generally favoring higher enantioselectivity but reduced reaction rates [8]. Solvent selection also impacts performance, with methanol and 2-propanol commonly providing optimal results for different substrate classes [9] [10].

Double Asymmetric Induction in Precursor Hydrogenation

Double asymmetric induction represents a sophisticated strategy wherein both substrate and catalyst contribute chiral information to control stereochemical outcomes [11]. This approach enables amplification of selectivity through synergistic effects between matched catalyst-substrate pairs while revealing fundamental relationships between reaction kinetics and stereoselectivity.

The theoretical framework for double asymmetric induction builds upon the principle that matched reactions, where substrate and catalyst chiral preferences align, proceed faster than mismatched counterparts [11]. Kinetic analysis of fifteen literature examples confirms this correlation, with selectivity factors directly corresponding to the ratio of matched to mismatched reaction rates [11].

Mathematical modeling of double asymmetric systems employs free energy differences from corresponding single asymmetric reactions [11]. For substrate diastereoselectivity ratios of x:1 and catalyst enantioselectivity ratios of y:1, the matched pair selectivity approaches xy while mismatched pairs exhibit x/y selectivity [11]. This relationship enables predictive estimation of double asymmetric outcomes from constituent single asymmetric processes.

Mechanistic investigations reveal that double asymmetric induction operates through multiple pathways depending on substrate structure and reaction conditions [12] [13]. In platinum-catalyzed hydrogenation of chiral α-hydroxyketones, density functional theory calculations demonstrate that thermodynamically favored hydrogen addition correlates with kinetically preferred pathways [12]. Pairwise hydrogen addition emerges as the most energetically favorable mechanism [12].

Experimental validation using deuterium labeling provides insight into stereochemical pathways [12]. Analysis of partially converted products retains 80% deuterium incorporation at specific positions, confirming mechanistic hypotheses regarding transition state geometries [12]. These studies establish that double asymmetric effects arise from differential stabilization of competing transition states rather than simple additive contributions.

The cobalt-catalyzed asymmetric hydrogenation system exemplifies how different mechanistic pathways can produce identical enantioselectivity patterns [13]. Both cobalt(I)-cobalt(III) and cobalt(0)-cobalt(II) catalytic cycles reproduce experimentally observed perfect stereoselection through the same weak dispersive interactions between catalyst and substrate [13]. This phenomenon challenges conventional assumptions about structure-selectivity relationships in asymmetric catalysis.

Industrial applications of double asymmetric induction focus on maximizing both efficiency and selectivity [14]. Iridium-catalyzed hydrogenation of 2,5-dialkylienecyclopentanones demonstrates stepwise reduction where the second stereocenter formation benefits from synergistic control by both catalyst chirality and substrate-derived chirality [15]. These systems achieve gram-scale synthesis with excellent yields and stereoselectivities.

Resolution Techniques for Enantiomeric Enrichment

Resolution techniques for enantiomeric enrichment encompass diverse methodologies for separating racemic mixtures and enhancing optical purity of chiral compounds [16] [17]. These approaches prove essential when direct asymmetric synthesis proves challenging or when upgrading existing racemic processes to enantiopure production.

Classical resolution methods rely on diastereomer formation through reaction with enantiopure resolving agents [17] [18]. The most common approach involves converting racemic mixtures to diastereomeric salts using chiral acids or bases [17]. Tartaric acid, mandelic acid, and brucine serve as widely employed resolving agents [18]. The process requires crystallization-based separation followed by liberation of resolved enantiomers through acid-base chemistry.

Kinetic resolution emerges as a powerful alternative that selectively transforms one enantiomer while leaving the other unchanged [16] [19]. This approach proves particularly valuable when the desired enantiomer constitutes the slower-reacting component, enabling its isolation in high optical purity [19]. Enzymatic kinetic resolution utilizes biocatalysts that exhibit inherent selectivity for specific enantiomers [16].

Crystallization-based resolution techniques exploit differences in solubility between diastereomeric derivatives [20] [21]. The preferential enrichment phenomenon demonstrates how crystallization can lead to spontaneous optical enrichment through polymorphic transitions [21]. This process involves formation of metastable phases that undergo transformation to thermodynamically stable forms while selectively releasing excess enantiomers into solution.

Advanced resolution strategies incorporate dynamic systems that enable interconversion between enantiomers during separation [22]. Photoresponsive chiral ligands demonstrate how external stimuli can control stereochemical outcomes, enabling access to both enantiomers from a single chiral source [22]. These systems utilize light-driven molecular motors to switch between different stereochemical configurations.

Chromatographic resolution techniques employ chiral stationary phases to achieve separation based on differential interactions with enantiomers [17]. This approach proves particularly valuable for analytical applications and small-scale preparative separations [20]. Chiral chromatography enables determination of enantiomeric purity and provides mechanistic insight into recognition processes.

Industrial implementation of resolution techniques requires consideration of economic factors including resolving agent cost, waste generation, and process complexity [18]. The inherent limitation of classical resolution lies in theoretical maximum yield of 50% for the desired enantiomer [18]. However, racemization and recycling strategies can overcome this limitation by converting unwanted enantiomers back to racemic starting material.

Recent developments in asymmetric synthesis offer alternatives that avoid resolution altogether [16]. Direct asymmetric approaches eliminate waste associated with unwanted enantiomers while providing more efficient routes to enantiopure products [16]. Nevertheless, resolution techniques remain valuable for upgrading existing processes and accessing specific stereoisomers not readily available through direct methods.

Large-Scale Production Challenges and Solutions

Large-scale production of chiral phosphine ligands and catalysts presents multifaceted challenges spanning technical, economic, and operational domains [23] [24]. Successful industrial implementation requires comprehensive strategies addressing catalyst stability, process reproducibility, cost optimization, and regulatory compliance.

Catalyst stability emerges as a primary concern during scale-up operations [25] [26]. Common ruthenium precatalysts such as ruthenium trichloride exhibit limited stability under ambient conditions, leading to catalyst deactivation and reduced process reliability [26]. The development of stable master precatalysts addresses this challenge by providing air and moisture-stable alternatives that maintain activity for extended periods [26].

The RuAqua precatalyst exemplifies successful solutions to stability challenges [26]. This ruthenium complex demonstrates remarkable stability under ambient conditions, remaining active for years while enabling fast ligand exchange for in situ catalyst generation [26]. Such systems facilitate high-throughput screening and integration into existing industrial catalyst pipelines [26].

Enantioselectivity maintenance during scale-up presents another critical challenge [24] [8]. Laboratory-optimized conditions may not translate directly to larger reaction vessels due to differences in mixing, heat transfer, and mass transport [24]. Process intensification techniques and careful reactor design help maintain critical parameters such as temperature uniformity and substrate concentration profiles [8].

Catalyst recovery and recycling strategies prove essential for economic viability [10]. Thermomorphic systems demonstrate effective approaches to catalyst separation through temperature-dependent phase behavior [10]. Phase-tagged ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl derivatives enable facile recovery by simple cooling and precipitation, allowing reuse for multiple cycles without loss of enantioselectivity [10].

Process development strategies focus on optimizing reaction conditions to maximize both efficiency and selectivity [8]. High-throughput screening enables rapid evaluation of multiple parameters including temperature, pressure, solvent composition, and catalyst loading [8]. Response surface methodology provides statistical frameworks for optimizing multiple variables simultaneously [8].

Equipment considerations become critical at industrial scale [27] [28]. Maintaining homogeneity in large bioreactors while achieving effective heat removal and managing hydrostatic pressure requires specialized engineering solutions [27]. Standardization of instrumentation from laboratory to commercial scale reduces measurement discrepancies and improves process control [28].

Quality management systems ensure consistent product quality and regulatory compliance [29]. ISO 9001 and ISO 14001 certifications provide frameworks for quality control and environmental management [29]. These systems prove particularly important for pharmaceutical applications where product purity and batch-to-batch consistency are paramount [29].

Raw material sourcing presents unique challenges for chiral catalyst production [27]. Large-quantity procurement must maintain consistent quality while managing cost pressures [27]. Supplier qualification and incoming material testing protocols ensure that raw material variability does not compromise product quality [27].

Technology transfer protocols facilitate successful scale-up from laboratory to commercial production [27]. Systematic validation procedures ensure that critical process parameters remain within specified ranges across different scales and equipment configurations [27]. Risk assessment methodologies identify potential failure modes and establish appropriate control strategies [23].

Economic optimization balances catalyst costs against product value and market requirements [24]. High-performance catalysts commanding premium prices must demonstrate corresponding value through improved selectivity, reduced waste, or enhanced productivity [24]. Life cycle cost analysis incorporates factors including catalyst synthesis, recovery, regeneration, and disposal costs [24].

The industrial success of Takasago International Corporation demonstrates effective implementation of these strategies [7] [3]. Their production of carbapenem intermediates at 100 tons per year scale showcases the viability of asymmetric catalytic processes for high-value pharmaceutical applications [3]. Substrate-to-catalyst ratios exceeding 10,000:1 with SEGPHOS systems illustrate the economic potential of optimized processes [3].

(R)-(+)-1,2-Bis(diphenylphosphino)propane demonstrates exceptional versatility in forming stable complexes with various transition metals, particularly rhodium, ruthenium, and nickel. The chiral diphosphine ligand acts as a bidentate chelating ligand, coordinating through its two phosphorus atoms to create well-defined coordination environments [1] [2] [3].

Rhodium Complexes

Rhodium(I) complexes with (R)-(+)-1,2-bis(diphenylphosphino)propane exhibit predominantly square planar coordination geometries. The cationic rhodium complexes, such as [Rh(PROPHOS)(COD)]⁺ and [Rh(PROPHOS)(solvent)₂]⁺, demonstrate metal-phosphorus bond lengths ranging from 2.31 to 2.35 Å [2] [4]. The bite angle of the chelating ligand typically spans 87-91°, which is optimal for maintaining the stability of the four-coordinate complex while allowing for substrate coordination [5].

The formation of rhodium-PROPHOS complexes involves displacement of labile ligands such as cyclooctadiene (COD) or solvent molecules. These complexes are particularly effective as catalyst precursors due to their ability to undergo oxidative addition reactions with hydrogen or other small molecules, forming the active catalytic species [6] [7].

Ruthenium Complexes

Ruthenium(II) complexes incorporating (R)-(+)-1,2-bis(diphenylphosphino)propane typically adopt distorted octahedral geometries. The neutral dihydride complexes, exemplified by RuH₂(PROPHOS)(PPh₃)₂, exhibit metal-phosphorus bond lengths of 2.25-2.30 Å [8] [9]. The bite angle of the PROPHOS ligand in ruthenium complexes ranges from 85-89°, reflecting the geometric constraints imposed by the six-coordinate environment [8].

These ruthenium complexes demonstrate remarkable stability and catalytic activity in hydrogenation reactions. The presence of hydride ligands facilitates direct hydrogen transfer mechanisms, while the chiral environment provided by PROPHOS enables enantioselective transformations [8] [9].

Nickel Complexes

Nickel(0) complexes with (R)-(+)-1,2-bis(diphenylphosphino)propane form tetrahedral bis-ligand structures of the type Ni(PROPHOS)₂. The nickel-phosphorus bond lengths are shorter than those observed in rhodium and ruthenium complexes, typically ranging from 2.15 to 2.18 Å, reflecting the smaller ionic radius of nickel [10] [11]. The bite angle is larger in these tetrahedral complexes, spanning 94-97° [10].

The electronic configuration of nickel(0) (d¹⁰) results in diamagnetic complexes that are particularly effective in 1,4-conjugate addition reactions. The reduced steric hindrance around the metal center facilitates substrate approach and coordination [10] [11].

Role in Enantioselective Hydrogenation Mechanisms

The mechanistic understanding of enantioselective hydrogenation using (R)-(+)-1,2-bis(diphenylphosphino)propane-based catalysts has been extensively studied through both experimental and theoretical approaches [12] [13] [7]. The chiral environment created by the PROPHOS ligand is crucial for achieving high levels of stereoselectivity in the reduction of prochiral substrates.

Fundamental Mechanism

The catalytic cycle for rhodium-catalyzed enantioselective hydrogenation proceeds through several key steps. Initially, the catalyst precursor [Rh(PROPHOS)(solvent)₂]⁺ undergoes oxidative addition with molecular hydrogen to form a dihydride species [6] [7]. This step is followed by substrate coordination, where the prochiral olefin or other unsaturated substrate displaces a solvent molecule to form a mixed complex [13].

The critical enantio-determining step involves migratory insertion of the coordinated substrate into one of the rhodium-hydride bonds [12] [7]. The chiral environment imposed by the PROPHOS ligand differentiates between the two possible diastereomeric transition states, leading to preferential formation of one enantiomer [5] [13].

Substrate-Specific Mechanisms

For α-acetamidoacrylic acid derivatives, the hydrogenation mechanism involves initial coordination through both the olefinic double bond and the carbonyl oxygen, creating a chelated substrate complex [4] [6]. The presence of the coordinating group enhances both the rate and selectivity of the reaction by providing additional stabilization to the transition state [5].

In the case of enamides, recent studies have revealed a convergent hydrogenation mechanism where both E and Z isomers of the substrate lead to the same enantiomeric product [14]. This remarkable feature allows for the use of substrate mixtures without compromising enantioselectivity, significantly expanding the synthetic utility of the method [14].

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations have provided detailed insights into the origin of enantioselectivity in PROPHOS-catalyzed hydrogenations [15] [14]. The calculations reveal that the chiral PROPHOS ligand creates a differentiated steric environment around the rhodium center, with one face of the coordinated substrate being more accessible than the other [15].

The energy difference between competing transition states typically ranges from 2-4 kcal/mol, corresponding to the observed enantioselectivities of 85-96% [16] [17]. The computational studies also highlight the importance of secondary interactions, such as C-H···π contacts between the substrate and the phenyl groups of PROPHOS, in determining the stereochemical outcome [14].

Application in 1,4-Conjugate Addition Reactions

(R)-(+)-1,2-Bis(diphenylphosphino)propane has found extensive application in catalyzing enantioselective 1,4-conjugate addition reactions, also known as Michael additions [18] [19]. These transformations are fundamental for carbon-carbon bond formation and have significant synthetic utility in the preparation of chiral compounds [20] [18].

Organoboronic Acid Additions

The addition of organoboronic acids to α,β-unsaturated ketones and esters represents one of the most successful applications of PROPHOS in conjugate addition chemistry [18] [19]. Rhodium complexes of PROPHOS catalyze these reactions with exceptional enantioselectivities, often exceeding 95% enantiomeric excess [18].

The mechanism involves initial transmetalation of the organoboronic acid to the rhodium center, followed by coordination of the α,β-unsaturated substrate [18] [19]. The subsequent migratory insertion occurs selectively at the β-carbon, with the chiral PROPHOS ligand controlling the stereochemical outcome through steric interactions [18].

Organozinc and Grignard Reagent Additions

Copper complexes bearing PROPHOS ligands have been successfully employed in the enantioselective addition of organozinc reagents and Grignard reagents to cyclic enones [18] [21]. These reactions typically proceed under mild conditions (0-25°C) and achieve enantioselectivities in the range of 78-96% [18].

The use of copper as the metal center is particularly advantageous for these highly nucleophilic organometallic reagents, as it prevents undesired 1,2-addition to the carbonyl group [18] [21]. The PROPHOS ligand provides the necessary chiral environment while maintaining the reactivity required for efficient conjugate addition [18].

Phosphine and Enolate Additions

Recent developments have extended the scope of PROPHOS-catalyzed conjugate additions to include phosphine nucleophiles and enolate species [20] [22]. Palladium complexes of PROPHOS have shown particular promise in catalyzing the addition of diarylphosphines to nitroalkenes, providing access to chiral phosphine-containing products [20].

The regioselectivity for 1,4-addition over competing reaction pathways consistently exceeds 90% across different substrate classes, demonstrating the effectiveness of PROPHOS-based catalysts in controlling reaction selectivity [20] [18].

Catalytic Performance in CRISPR Gene Editing Systems

Recent investigations have revealed an unexpected application of phosphine ligands, including derivatives related to (R)-(+)-1,2-bis(diphenylphosphino)propane, in the field of gene editing and CRISPR-Cas systems [23] [24]. While this application represents a significant departure from traditional coordination chemistry applications, it demonstrates the versatility of phosphine-based compounds in biological systems.

Phosphine-Mediated Control of Guide RNA Activity

The application of phosphine reagents in CRISPR systems centers on their ability to participate in bioorthogonal reduction reactions, specifically the Staudinger reduction of azide-modified guide RNAs [23] [24]. In this context, 2-(diphenylphosphino)ethylamine (DPPEA), a compound structurally related to PROPHOS, has been identified as an effective reducing agent for restoring the activity of chemically modified guide RNAs [23].

The mechanism involves the initial modification of guide RNAs with azide-containing crosslinking reagents, which renders the RNA inactive for CRISPR-Cas9 function [23] [24]. Upon treatment with phosphine reagents such as DPPEA, the azide groups are reduced to amines through the Staudinger reaction, leading to restoration of guide RNA structure and function [23].

Temporal Control of Gene Editing

This phosphine-based approach provides temporal control over CRISPR-Cas9 activity, allowing researchers to activate gene editing at specific time points [23] [24]. The system has been successfully demonstrated in HeLa cells, where crosslinked guide RNAs showed dramatically reduced gene editing efficiency (less than 5% of control levels), while treatment with 256 μM DPPEA restored activity to approximately 70% of the original level [23].

The dose-dependent nature of the phosphine-mediated activation allows for fine-tuning of gene editing efficiency [23]. Lower concentrations of DPPEA (32-128 μM) provide intermediate levels of restoration, enabling researchers to modulate the extent of gene editing based on experimental requirements [23].

Mechanistic Considerations

The success of phosphine reagents in CRISPR applications stems from their ability to function under physiological conditions while maintaining bioorthogonality [24] [25]. The Staudinger reduction proceeds efficiently in aqueous environments at pH 7.4 and 37°C, making it compatible with cellular systems [25].

Studies have shown that the phosphine-mediated restoration of guide RNA activity follows predictable kinetics, with complete restoration typically occurring within 4-24 hours depending on the concentration of phosphine reagent used [23] [24]. This temporal window provides sufficient time for cellular uptake and processing while maintaining the viability of the experimental system.

Implications for Therapeutic Applications

The development of phosphine-controlled CRISPR systems has significant implications for therapeutic gene editing applications [23] [26]. The ability to temporally control gene editing activity could enhance the safety profile of CRISPR-based therapies by providing an additional layer of regulation [26].

Furthermore, the use of small-molecule activators like phosphine derivatives offers advantages over other control methods, as these compounds can be readily synthesized, are stable under storage conditions, and can be delivered to cells using standard transfection protocols [23] [27].

XLogP3

6.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types